molecular formula C11H9N3O3 B2734207 (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile CAS No. 339278-33-0

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No.: B2734207
CAS No.: 339278-33-0
M. Wt: 231.211
InChI Key: DSKOFVMGHRXXSR-IMWXLZLDSA-N
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Description

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile is a nitrile-containing organic compound characterized by a conjugated enenitrile backbone. Its structure features:

  • A Z-configuration at the C2–C3 double bond of the prop-2-enenitrile core.
  • An (E)-methoxyimino group at the C2 position.
  • A 2-nitrophenyl substituent at the C3 position.

The 2-nitro group on the phenyl ring introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity.

Properties

IUPAC Name

(Z)-2-[(E)-methoxyiminomethyl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c1-17-13-8-9(7-12)6-10-4-2-3-5-11(10)14(15)16/h2-6,8H,1H3/b9-6+,13-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKOFVMGHRXXSR-IMWXLZLDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC(=CC1=CC=CC=C1[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C(=C/C1=CC=CC=C1[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a methoxyimino derivative with a nitrophenyl-substituted acetonitrile under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural properties make it a candidate for drug design, particularly due to its potential bioactivity. Research indicates that similar nitrile compounds exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against bacterial strains, suggesting that (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile may possess similar properties.
  • Antitumor Properties : Nitrile derivatives are often explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies on related compounds indicate potential pathways for further investigation .

Agrochemical Applications

The compound may serve as an intermediate in the synthesis of agrochemicals. The presence of the nitrophenyl group is significant as it can enhance the herbicidal or pesticidal activity of formulations. Research into similar compounds has shown promise in developing effective agricultural chemicals that target specific pests or diseases while minimizing environmental impact .

Material Science

Due to its unique electronic properties, (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile could be utilized in the development of advanced materials, such as:

  • Organic Electronics : The compound's ability to participate in π–π stacking interactions suggests potential applications in organic semiconductors and photovoltaic devices .
  • Polymer Synthesis : It can act as a monomer or cross-linking agent in polymer chemistry, leading to materials with tailored properties for specific applications.

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial properties of nitrile derivatives found that compounds structurally similar to (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile exhibited significant bactericidal activity against Gram-positive and Gram-negative bacteria. This suggests a pathway for exploring its use in pharmaceutical formulations aimed at treating infections .

Case Study 2: Synthesis of Agrochemicals

Research has demonstrated that modifying the nitrophenyl group can enhance the herbicidal activity of related compounds. In one instance, a derivative was synthesized and tested against common agricultural pests, showing promising results that warrant further exploration into (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile as a potential agrochemical agent .

Mechanism of Action

The mechanism by which (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile exerts its effects is largely dependent on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but often include signal transduction mechanisms that lead to the desired biological response.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic Properties

The table below compares key substituents and their electronic impacts:

Compound Name C3 Substituent C2 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference ID
(2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile (Target) 2-nitrophenyl (E)-methoxyimino ~283.25* Not reported (potential intermediates in pharmaceuticals/agrochemicals) -
(2Z)-3-(4-Fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile 4-fluorophenyl (E)-methoxyimino ~265.27* Commercial availability (CymitQuimica); fluorinated analogs often used in medicinal chemistry
(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile 4-(dimethylamino)phenyl (E)-methoxyimino ~293.35* Electron-donating dimethylamino group may enhance solubility or fluorescence
(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)prop-2-enenitrile 2-naphthyl 4-methylphenyl 269.33 Styryl dye applications (sensitizers, electroluminescence)

*Calculated based on molecular formula.

Key Observations:
  • Electron-donating groups (e.g., dimethylamino) increase electron density, which may improve solubility in polar solvents or alter photophysical properties .
  • Bulkier substituents (e.g., naphthyl) influence crystal packing and steric hindrance, as seen in orthorhombic systems with large unit cell volumes (e.g., 1473.8 ų for the naphthyl derivative) .

Crystallographic and Structural Insights

  • Crystal packing : Analogs like (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile crystallize in orthorhombic systems (space group Pca21) with planar geometries, stabilized by weak C–H···π interactions . The target compound’s nitro group may introduce additional hydrogen-bonding interactions, altering packing efficiency.
  • Conformational rigidity: The (E)-methoxyimino group in the target compound likely enforces a planar configuration, similar to fluorophenyl and naphthyl derivatives, which could enhance π-conjugation for optical applications .

Biological Activity

The compound (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile , also known by its CAS number 339278-33-0, is a member of the class of nitrophenyl propene derivatives. This compound has garnered interest in various fields, particularly in medicinal chemistry and agricultural applications, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by detailed research findings, data tables, and case studies.

Basic Information

PropertyValue
Molecular Formula C₁₁H₉N₃O₃
Molar Mass 231.21 g/mol
CAS Number 339278-33-0

The structure of the compound includes a methoxyimino group and a nitrophenyl moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile exhibit significant antimicrobial properties. A study conducted by Dower et al. (2004) highlighted that derivatives of nitrophenyl compounds often show effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Cytotoxicity and Anti-Cancer Potential

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. For instance, a study published in Nature Reviews Drug Discovery demonstrated that similar structures could inhibit cell proliferation in human cancer cells through apoptosis induction . The mechanism involves the disruption of mitochondrial function and subsequent activation of caspases.

Enzyme Inhibition

Another significant aspect of the biological activity of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile is its potential as an enzyme inhibitor. Specific studies have shown that it can inhibit enzymes such as cyclooxygenase (COX), which is involved in inflammatory processes . This inhibition can lead to reduced inflammation and pain relief, making it a candidate for further development as an anti-inflammatory agent.

Study 1: Antibacterial Efficacy

In a controlled laboratory setting, the antibacterial efficacy of (2Z)-2-[(1E)-(methoxyimino)methyl]-3-(2-nitrophenyl)prop-2-enenitrile was tested against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus.

Study 2: Cytotoxicity in Cancer Cells

A recent study assessed the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability:

Concentration (µM)Cell Viability (%)
0100
1085
2560
5030

This study suggests potential applications in cancer therapy, warranting further investigation into its mechanisms and efficacy .

Q & A

Q. Table 1: Representative Crystallographic Data

ParameterValue (Example)Source
Crystal systemOrthorhombic
Space groupP212121
Unit cell dimensionsa=8.94 Å, b=10.30 Å, c=24.92 Å
Dihedral angle (nitro vs. methoxyimino)63.5°

Advanced: How can contradictory spectroscopic data (e.g., NMR vs. XRD) for this compound be resolved?

Answer:
Contradictions often arise from dynamic effects (e.g., rotational isomerism) or crystal packing forces:

  • Dynamic NMR : Variable-temperature NMR can detect rotational barriers. For instance, broadening of methoxyimino proton signals at low temperatures indicates restricted rotation .
  • Hirshfeld Surface Analysis : Compare intermolecular interactions (e.g., C–H···O/N) in the crystal lattice (from XRD) with solution-state H-bonding patterns observed via NMR .
  • DFT Calculations : Optimize gas-phase and solid-state structures using Gaussian or ORCA to reconcile differences between experimental and theoretical geometries .

Advanced: What reaction mechanisms govern the compound’s participation in nucleophilic substitutions or cycloadditions?

Answer:

  • Nucleophilic Substitution : The nitrile group acts as an electron-withdrawing group, polarizing the α,β-unsaturated system. Attack by nucleophiles (e.g., amines) occurs at the β-position (Michael addition), stabilized by resonance with the nitro group .
  • Cycloadditions : The enenitrile moiety participates in [2+2] or [4+2] cycloadditions under UV light or thermal activation. Regioselectivity is influenced by the nitro group’s electron-withdrawing effects .

Advanced: How can computational methods predict biological activity or metabolic pathways for this compound?

Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., cytochrome P450 enzymes). The nitro group’s electron-deficient aromatic ring may bind to hydrophobic pockets in active sites .
  • Metabolic Prediction : Tools like Meteor (Lhasa Ltd.) simulate phase I/II metabolism. Predominant pathways include nitro reduction to amine and methoxyimino demethylation .

Advanced: What strategies optimize crystallization for structural studies of this compound?

Answer:

  • Solvent Screening : Use high-boiling solvents (e.g., DMSO, DMF) with slow evaporation. The nitro group’s polarity favors crystal nucleation in polar solvents .
  • Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize π-π stacking between aromatic rings .
  • Temperature Gradients : Gradual cooling from 50°C to 4°C reduces disorder by allowing gradual lattice formation .

Basic: What analytical techniques are critical for purity assessment?

Answer:

  • HPLC : Reverse-phase C18 column with UV detection at 254 nm (nitro group absorbance).
  • Elemental Analysis : Validate %C, %H, %N against theoretical values (e.g., C: 58.2%, H: 3.9%, N: 13.6%) .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+ expected m/z ~318.1) .

Advanced: How does the nitro group’s position (ortho vs. para) affect the compound’s reactivity?

Answer:

  • Ortho-Nitro : Steric hindrance reduces conjugation with the propenenitrile moiety, lowering electrophilicity. However, intramolecular H-bonding between nitro and methoxyimino groups stabilizes the Z-isomer .
  • Para-Nitro : Enhances resonance stabilization, increasing susceptibility to nucleophilic attack at the β-carbon .

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